

Mik-665 in Focus: A Comparative Analysis of Mcl-1 Inhibitor Efficacy

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Compound of Interest		
Compound Name:	Mik-665	
Cat. No.:	B15582650	Get Quote

A detailed examination of **Mik-665**'s performance against other selective Mcl-1 inhibitors reveals a potent and promising agent in the landscape of anti-cancer therapeutics. This guide provides a comprehensive comparison of **Mik-665** with its predecessor S63845 and other clinical-stage Mcl-1 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention. **Mik-665** (also known as S64315) has emerged as a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical and clinical activity. This guide delves into the comparative efficacy of **Mik-665**, offering a clear perspective on its standing among other notable Mcl-1 inhibitors.

Quantitative Comparison of McI-1 Inhibitors

The following table summarizes the available quantitative data for **Mik-665** and other selective Mcl-1 inhibitors. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary.

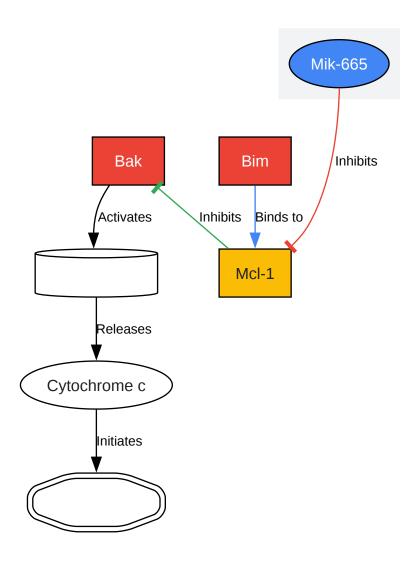


Inhibitor	Target Binding Affinity (Ki)	Cellular Potency (IC50/EC50)	Key In Vivo Efficacy
Mik-665 (S64315)	0.048 nM (human Mcl- 1)[1]	250 nM (H929 cells) [2]	Potent, dose- dependent antitumor response in hematological tumor xenograft models[3]
S63845	Predecessor to Mik- 665[1]	Similar efficacy to Mik- 665 in melanoma cell lines[4]	Effective in hematologic cancer models[5]
AZD5991	<0.0031 μmol/L (IC50) [6]	24 nM (MV4;11 Caspase EC50); 33 nM (MOLP-8 Caspase EC50)[7]	Enhanced efficacy in combination with bortezomib in a multiple myeloma xenograft model[6]
AMG-176	Not explicitly stated	Effective in hematologic cancer models alone and in combination[8]	Currently in clinical trials[6][9]

Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors, including **Mik-665**, function by binding to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bim. The release of these pro-apoptotic factors leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.





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Mcl-1 signaling pathway and the mechanism of action of **Mik-665**.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of Mcl-1 inhibitors. Below are standardized protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an Mcl-1 inhibitor.

Materials:



- Mcl-1 inhibitor (e.g., Mik-665)
- Mcl-1 dependent cancer cell line (e.g., NCI-H929)
- · Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
- Inhibitor Preparation: Prepare a serial dilution of the Mcl-1 inhibitor in the complete culture medium.
- Treatment: Remove the existing medium from the wells and add the prepared inhibitor dilutions. Include vehicle control wells (medium with DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[2]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]
- Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.[10]
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
- Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Model



This protocol describes the evaluation of an Mcl-1 inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

- Mcl-1 inhibitor
- Vehicle solution for injection
- Immunocompromised mice
- Mcl-1 dependent cancer cell line
- Calipers for tumor measurement

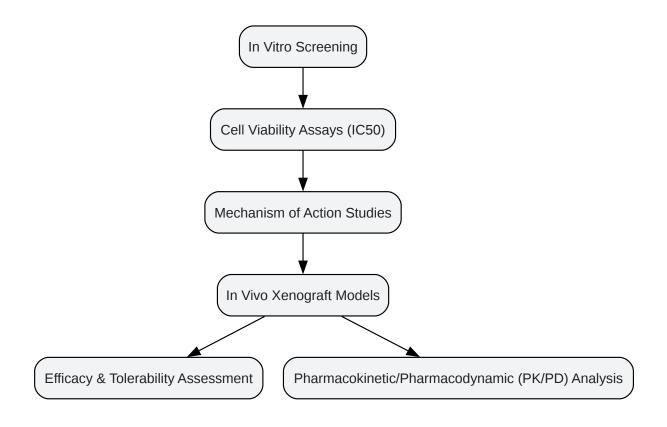
Procedure:

- Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration: Administer the Mcl-1 inhibitor (and vehicle to the control group) via the determined route (e.g., intravenous, intraperitoneal) and schedule.
- Monitoring: Measure tumor volume and mouse body weight 2-3 times weekly.
- Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size.
- Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Experimental Workflow

The evaluation of Mcl-1 inhibitors typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.





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